Candesartan Exhibits the Highest Ranked Insurmountable Antagonism Among Seven ARBs
Candesartan demonstrates the highest ratio of tight-to-loose AT1 receptor complexes among clinically available ARBs, with a rank order of candesartan > olmesartan > telmisartan ≈ EXP3174 > valsartan > irbesartan >> losartan. This ratio positively correlates with the dissociation half-life of the tight sartan-receptor complexes [1]. This insurmountable antagonism profile translates into sustained receptor blockade even after washout, a property not equally shared by losartan or valsartan [2].
| Evidence Dimension | Tight-to-loose AT1 receptor complex ratio (insurmountable antagonism rank) |
|---|---|
| Target Compound Data | Highest rank among all ARBs tested |
| Comparator Or Baseline | Losartan: lowest rank; Valsartan: intermediate-low; Olmesartan: second highest |
| Quantified Difference | Rank order: candesartan > olmesartan > telmisartan ≈ EXP3174 > valsartan > irbesartan >> losartan |
| Conditions | CHO-K1 cells expressing human AT1 receptors; functional washout assays measuring persistent angiotensin II blockade |
Why This Matters
Sustained receptor blockade after washout predicts superior 24-hour blood pressure control and reduced dosing frequency sensitivity, which is critical for hypertension management compliance and procurement decisions favoring long-acting formulations.
- [1] Van Liefde I, Vauquelin G. Sartan-AT1 receptor interactions: In vitro evidence for insurmountable antagonism and inverse agonism. Mol Cell Endocrinol. 2009;302(2):237-243. View Source
- [2] Vauquelin G, Fierens F, Van Liefde I. Long-lasting angiotensin type 1 receptor binding and functional antagonism by candesartan: relevance to sustained 24-hour blood pressure control. J Hypertens. 2002;20(Suppl 1):S15-S20. View Source
